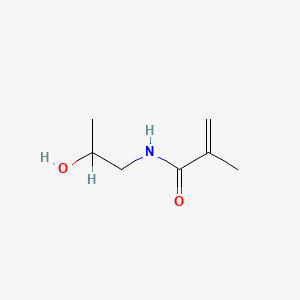

N-(2-hydroxypropyl)methacrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxypropyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)7(10)8-4-6(3)9/h6,9H,1,4H2,2-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPYIWASQZGASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40704-75-4 | |

| Record name | Poly[N-(2-hydroxypropyl)methacrylamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40704-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30944024 | |

| Record name | N-(2-Hydroxypropyl) methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21442-01-3, 40704-75-4 | |

| Record name | N-(2-Hydroxypropyl)methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021442013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040704754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxypropyl) methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxypropyl)methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYPROPYL)METHACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3F262Z4E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Polymerization and Synthesis Methodologies of Hpma Co Polymers

Controlled Radical Polymerization Techniques for HPMA

Controlled radical polymerization (CRP) techniques have been instrumental in the synthesis of HPMA-based polymers with predetermined molecular weights and narrow molecular weight distributions. These methods allow for the creation of complex architectures such as block copolymers and end-functionalized polymers.

Reversible Addition–Fragmentation chain transfer (RAFT) polymerization has emerged as a robust and versatile method for the controlled synthesis of HPMA polymers. This technique allows for the polymerization of HPMA in various solvents, including aqueous media, which is advantageous for biomedical applications. The control over the polymerization is achieved through the use of a chain transfer agent (CTA), which reversibly deactivates the growing polymer chains.

Successful RAFT polymerization of HPMA has been demonstrated using specific CTAs and initiators. For instance, the use of 4-cyanopentanoic acid dithiobenzoate as the CTA and 4,4′-azobis(4-cyanopentanoic acid) as the initiator in an acetic acid buffer solution at 70 °C has been shown to yield well-controlled polymers. The "living" nature of this process is evidenced by the ability to perform chain-extension reactions, creating block copolymers.

Inverse emulsion RAFT polymerization has also been utilized to produce HPMA-based nanoparticles and reduction-sensitive nanogels with diameters in the range of 100–200 nm. This method allows for the synthesis of crosslinked nanoparticles by copolymerizing HPMA with a crosslinking agent like N,N′-bis(acryloyl)cystamine (BAC).

A summary of exemplary conditions for RAFT polymerization of HPMA is presented in the table below.

| Initiator | Chain Transfer Agent (CTA) | Solvent | Temperature (°C) | Resulting Polymer Characteristics | Reference |

| 2,2′-Azobisisobutyronitrile (AIBN) | Dialkyne-CTA | Deionized water | 60 | Linear increase of Mn with conversion, PDI < 1.1 | |

| V-501 | Dialkyne-CTA | Deionized water | 70 | Well-controlled polymerization | |

| 4,4′-Azobis(4-cyanopentanoic acid) | 4-Cyanopentanoic acid dithiobenzoate | Aqueous acetic buffer (pH 5.2) | 70 | Mn up to 97,000 g/mol , PDI = 1.07 |

This table is interactive. Users can sort and filter the data.

Atom Transfer Radical Polymerization (ATRP) has been investigated for the polymerization of (meth)acrylamides, including HPMA. However, the controlled polymerization of these monomers via ATRP has proven to be challenging. Attempts to polymerize HPMA using common ATRP initiating systems with ligands such as linear amines or bipyridines have resulted in very low monomer conversions, even after extended reaction times at elevated temperatures.

The use of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (Me4Cyclam) as a ligand can lead to high polymer yields in a short time; however, the polymerization is not controlled. The lack of control in the ATRP of (meth)acrylamides is attributed to several factors, including the loss of bromine end groups through a cyclization reaction and the potential for the poly(meth)acrylamide to complex with the copper catalyst, thereby reducing its catalytic activity.

Despite the uncontrolled nature of the homopolymerization, the Me4Cyclam-based catalyst system has been used with macroinitiators to synthesize block copolymers such as poly[butyl acrylate-b-N-(2-hydroxypropyl)methacrylamide], although with a relatively high polydispersity index (Mw/Mn = 1.69).

Conventional Radical Polymerization of HPMA

Conventional free radical polymerization is a straightforward method for synthesizing HPMA polymers. This technique typically involves the use of a radical initiator, such as AIBN or persulfates, to initiate the polymerization of the HPMA monomer. While this method is relatively simple to implement, it offers limited control over the polymer's molecular weight and molecular weight distribution, often resulting in polymers with high polydispersity.

This lack of control is a significant drawback for applications where well-defined polymer architectures are required. Nevertheless, conventional radical polymerization remains a viable method for producing HPMA-based materials where precise control over molar mass is not a critical factor.

Post-Polymerization Functionalization Strategies for HPMA

Post-polymerization modification is a powerful strategy for introducing a wide range of functionalities onto a pre-formed HPMA polymer backbone. This approach allows for the synthesis of multifunctional copolymers that can be tailored for specific biomedical applications.

A prevalent method for the post-polymerization functionalization of HPMA copolymers involves the aminolysis of activated ester

Synthesis of Novel HPMA Polymer Architectures

The versatility of HPMA as a monomer allows for its incorporation into various complex polymer structures. These architectures influence the physicochemical properties of the polymer, such as its hydrodynamic volume, solubility, and interaction with biological systems.

Linear HPMA copolymers are the most extensively studied architecture. Modern controlled polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have become instrumental in synthesizing well-defined linear HPMA copolymers with narrow molecular weight distributions. mdpi.com RAFT polymerization allows for the synthesis of HPMA copolymers with predictable molecular weights and low polydispersity. For instance, backbone degradable, linear, multiblock HPMA copolymer-doxorubicin (DOX) conjugates have been synthesized using RAFT polymerization followed by chain extension via a thiol-ene click reaction. nih.gov This approach enables the creation of high-molecular-weight polymers that can degrade into smaller fragments, a desirable feature for drug delivery applications. Another strategy involves the copolymerization of HPMA with functional monomers, such as an azide-containing monomer (N-(3-azidopropyl)methacrylamide), using RAFT polymerization to produce copolymers with side-chain functionality for subsequent conjugation.

Conventional free radical polymerization is also employed for the synthesis of linear HPMA copolymers, although it offers less control over the polymer's molecular weight and distribution compared to controlled radical polymerization techniques. mdpi.com

Hyperbranched polymers, characterized by their highly branched, three-dimensional structure, offer unique properties such as a high density of functional groups and compact globular shapes. The synthesis of hyperbranched HPMA polymers can be achieved through one-step RAFT polymerization of HPMA with a branching agent, such as ethylene (B1197577) glycol dimethacrylate. mdpi.comrsc.org This method allows for the preparation of hyperbranched polymers with a range of molar masses and particle sizes. For example, hyperbranched HPMA polymers with hydrodynamic diameters ranging from 7 to 40 nm have been successfully synthesized. rsc.orgrsc.org These polymers have been investigated for their potential in drug delivery, demonstrating good cytocompatibility and cellular uptake. rsc.org

| Polymer ID | Method | Hydrodynamic Diameter (nm) | Reference |

|---|---|---|---|

| HB-HPMA-7 | RAFT Polymerization | ~7 | rsc.org |

| HB-HPMA-20 | RAFT Polymerization | ~20 | rsc.org |

| HB-HPMA-40 | RAFT Polymerization | ~40 | rsc.org |

| pHPMA-GEM | RAFT Polymerization | ~16 | rsc.org |

Starlike polymers consist of multiple linear polymer chains, or "arms," radiating from a central core. This architecture provides a high hydrodynamic volume and the potential for a high payload of therapeutic agents. A common synthetic route to starlike HPMA copolymers is the "grafting onto" approach. nih.gov This involves synthesizing semitelechelic poly[N-(2-hydroxypropyl)methacrylamide] (ST-PHPMA) arms via chain transfer free radical polymerization and then conjugating these arms to a multifunctional core, such as a polyamidoamine (PAMAM) dendrimer. acs.orgnih.govacs.org The terminal carboxylic acid group of the ST-PHPMA is typically activated with N-hydroxysuccinimide to facilitate its reaction with the amine groups on the dendrimer core. acs.orgnih.govacs.org

Another approach utilizes biodegradable cores, such as those based on 2,2-bis(hydroxymethyl)propionic acid (bisMPA), for the synthesis of biodegradable star-like polymers. nih.govnih.gov The linear HPMA copolymer arms can be attached to the bisMPA dendritic core via click chemistry or aminolytic reactions. nih.gov The hydrodynamic diameter of these star copolymers can be tuned by varying the generation of the dendritic core and the molecular weight of the linear arms. nih.gov

| Core | Arm Synthesis Method | Conjugation Method | Resulting Polymer Mn (g/mol) | Resulting Polymer Mw (g/mol) | Reference |

|---|---|---|---|---|---|

| PAMAM Dendrimer (G2, G3, G4) | Chain transfer free radical polymerization | Aminolysis (activated ester) | 160,000 | 187,000 | acs.org |

| bisMPA Dendrimer | RAFT Polymerization | Click reaction (azide-alkyne) | - | - | nih.gov |

| bisMPA Dendron | RAFT Polymerization | Aminolytic reaction | - | - | nih.gov |

Diblock copolymers are comprised of two distinct polymer blocks covalently linked together. In the context of HPMA, these are often amphiphilic, consisting of a hydrophilic poly(HPMA) block and a hydrophobic block. Such structures can self-assemble in aqueous solutions to form nanoparticles or micelles. RAFT polymerization is a powerful tool for the synthesis of well-defined diblock HPMA copolymers. nih.govacs.org For example, a hydrophilic poly(HPMA) block can be chain-extended from a hydrophobic block, or vice versa. researchgate.net

One synthetic strategy involves the RAFT polymerization of pentafluorophenyl methacrylate (B99206) followed by chain extension with lauryl methacrylate, and subsequent aminolysis with 2-hydroxypropyl amine to yield the final amphiphilic diblock copolymer. acs.org Another approach is the RAFT aqueous dispersion polymerization of HPMA using a water-soluble precursor block, such as poly(glycerol monomethacrylate), to form diblock copolymer nano-objects directly in water. researchgate.net

Graft copolymers feature a main polymer backbone to which one or more side chains of a different polymer are attached. HPMA-based graft copolymers can be synthesized by grafting semitelechelic pHPMA onto another polymer backbone. mdpi.com For instance, amphiphilic graft copolymers have been created by grafting pHPMA onto a poly(ε-caprolactone) backbone via an azide-alkyne click reaction. mdpi.com

Another synthetic route involves preparing an HPMA copolymer with reactive side chains, which are then used to attach other molecules or polymer chains. For example, a copolymer of HPMA and N-(3-aminopropyl)methacrylamide can be synthesized, and the amino groups in the side chains can be subsequently modified, for instance, by converting them to maleimide (B117702) groups for reaction with thiol-containing molecules. nih.gov

Methodologies for HPMA Copolymerization

The copolymerization of HPMA with other monomers is a key strategy to introduce specific functionalities into the resulting polymer. This allows for the attachment of drugs, targeting ligands, or imaging agents.

Two primary synthetic routes are employed for the preparation of HPMA copolymer-drug conjugates: copolymerization and polymer-analogous attachment. nih.gov

Copolymerization: This involves the direct polymerization of HPMA with a monomer that has a drug or other molecule attached to it. This method is straightforward but can sometimes be limited by the polymerizability of the drug-containing monomer. nih.gov

Polymer-analogous Attachment: In this approach, a reactive HPMA copolymer precursor is first synthesized, and the drug or other molecule is subsequently attached to the polymer backbone through a chemical reaction. nih.gov This method offers greater flexibility as the polymerization and conjugation steps are separated.

Controlled radical polymerization techniques, such as RAFT and Atom Transfer Radical Polymerization (ATRP), are frequently used for HPMA copolymerization to achieve well-defined copolymers with controlled molecular weights and narrow polydispersity. mdpi.commdpi.com RAFT polymerization, in particular, has been extensively used for the copolymerization of HPMA with various functional monomers. Click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are also valuable tools for the efficient conjugation of molecules to HPMA copolymers containing azide (B81097) or alkyne functionalities.

Copolymerization with N-acryloxysuccinimide (NAS) to avoid compositional drift

The copolymerization of HPMA with functional monomers is a common strategy to introduce reactive groups along the polymer backbone for subsequent conjugation of drugs or targeting ligands. N-acryloxysuccinimide (NAS) is a frequently used comonomer for this purpose, as the succinimide (B58015) ester provides a reactive site for amidation. However, a significant challenge in this copolymerization is the differing reactivity ratios of HPMA and NAS, which can lead to compositional drift during polymerization. This results in polymer chains with a non-uniform distribution of the reactive NAS units.

To address this issue, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed. Research has demonstrated that conducting the RAFT polymerization of HPMA and NAS in dimethylformamide (DMF) at a specific feed ratio of 30 mol% NAS can minimize this compositional drift. researchgate.net This approach allows for the synthesis of well-defined HPMA-NAS copolymers with a more random distribution of the reactive ester groups, which is crucial for consistent and controlled subsequent modifications. researchgate.net

| Parameter | Value/Condition | Reference |

| Polymerization Technique | Reversible Addition-Fragmentation chain Transfer (RAFT) | researchgate.net |

| Comonomers | This compound (HPMA) and N-acryloxysuccinimide (NAS) | researchgate.net |

| Solvent | Dimethylformamide (DMF) | researchgate.net |

| Optimal NAS Feed Ratio | 30 mol% | researchgate.net |

| Outcome | Minimal compositional drift | researchgate.net |

Copolymerization with Hydrophobic Moieties for Amphiphilic Systems

The incorporation of hydrophobic moieties into the hydrophilic poly(HPMA) backbone results in amphiphilic copolymers that can self-assemble in aqueous environments to form supramolecular structures such as micelles and nanoparticles. mdpi.comnih.gov These self-assembled systems are of particular interest for the encapsulation and delivery of poorly water-soluble drugs. mdpi.comnih.govnih.gov The hydrophobic core of the micelles can serve as a reservoir for hydrophobic drugs, while the hydrophilic poly(HPMA) shell provides steric stabilization, prolongs circulation time, and ensures biocompatibility. mdpi.comresearchgate.net

A variety of hydrophobic monomers have been copolymerized with HPMA to create these amphiphilic systems. For instance, lauryl methacrylate (LMA) has been randomly copolymerized with HPMA to create amphiphilic copolymers capable of mediating drug delivery. nih.gov Another approach involves the synthesis of block copolymers, where a hydrophobic block is attached to a hydrophilic poly(HPMA) block. researchgate.net These can be synthesized using techniques like RAFT polymerization, which allows for the creation of well-defined block architectures. researchgate.net For example, amphiphilic block copolymers of HPMA have been developed using a dual orthogonal connection strategy, allowing for further functionalization with antibodies and radiolabels. nih.gov

| Copolymer Type | Hydrophobic Moiety | Resulting Structure | Application | Reference |

| Random Copolymer | Lauryl methacrylate (LMA) | Amphiphilic polymer | Drug delivery | nih.gov |

| Block Copolymer | Various hydrophobic monomers | Micelles, Nanoparticles | Drug delivery, Encapsulation of hydrophobic drugs | mdpi.comnih.govresearchgate.net |

| Block Copolymer | Cholest-5en-3β-yl 6-methacrylamido hexanoate | Micellar conjugates | Immuno-oncotherapy | mdpi.com |

Copolymerization with Peptidic Prodrugs for Protease Activation

A sophisticated strategy for targeted drug delivery involves the design of HPMA copolymers that can release a therapeutic agent in response to a specific biological trigger, such as the enzymatic activity in a diseased tissue. This is often achieved by incorporating a peptidic prodrug into the copolymer structure, where the drug is linked to the polymer backbone via an oligopeptide spacer that is susceptible to cleavage by a specific protease. nih.govaacrjournals.orgnih.gov

The principle behind this approach is that certain proteases are overexpressed in the extracellular matrix of tumors or within specific cellular compartments like lysosomes. nih.govaacrjournals.org By selecting a peptide sequence that is a substrate for a target protease, the drug can be selectively released at the desired site of action, thereby increasing its therapeutic efficacy and reducing systemic toxicity. aacrjournals.orgnih.gov For example, HPMA copolymers have been synthesized with peptide substrates for prostate-specific antigen (PSA), a protease found in high concentrations in the microenvironment of prostate tumors. aacrjournals.orgaacrjournals.org Cleavage of the peptide linker by PSA releases the active drug directly at the tumor site. aacrjournals.org Similarly, oligopeptide sequences that are cleaved by lysosomal enzymes, such as cathepsins, have been extensively studied. nih.gov

The synthesis of these conjugates can be achieved through copolymerization of HPMA with a polymerizable derivative of the peptide-drug conjugate or by a polymer-analogous reaction where the peptide-drug is attached to a pre-formed reactive HPMA copolymer. nih.gov

| Target Protease | Peptide Sequence Example | Application | Key Feature | Reference |

| Prostate-Specific Antigen (PSA) | HSSKLQ | Prostate cancer therapy | Extracellular drug release in the tumor microenvironment | aacrjournals.org |

| Lysosomal Cysteine Proteinases | Gly-Phe-Leu-Gly (GFLG) | General cancer therapy | Intracellular drug release following endocytosis | nih.gov |

| Chymotrypsin | Gly-Phe-Phe | Model studies for enzyme-cleavable linkers | Understanding structure-activity relationships of cleavable spacers | nih.gov |

HPMA and Polycaprolactone (B3415563) Conjugates

The combination of HPMA with polycaprolactone (PCL), a biodegradable and biocompatible polyester, leads to the formation of amphiphilic block or graft copolymers with significant potential in drug delivery and tissue engineering. acs.orgnih.govacs.org In these conjugates, the hydrophilic poly(HPMA) segment provides aqueous solubility and biocompatibility, while the hydrophobic and biodegradable PCL segment can form the core of nanoparticles or provide a degradable scaffold component. rsc.orgrsc.org

Several synthetic strategies have been explored to create HPMA-PCL conjugates. acs.orgnih.gov One approach involves the ring-opening polymerization (ROP) of ε-caprolactone initiated from a hydroxyl group on HPMA, though the low reactivity of the secondary alcohol on HPMA can result in low yields. acs.orgresearchgate.netnih.gov More efficient methods have been developed, such as using initiators like n-butanol or isoamyl alcohol for the ROP of ε-caprolactone, followed by conjugation to HPMA. acs.orgresearchgate.netnih.gov Another advanced method utilizes a combination of RAFT polymerization for the HPMA block and ROP for the PCL block, allowing for the synthesis of well-defined block copolymers. rsc.orgrsc.org These amphiphilic HPMA-PCL copolymers can self-assemble into nanoparticles that are designed to degrade into water-soluble poly(HPMA) chains with a molecular weight below the renal excretion threshold, facilitating their clearance from the body. rsc.orgrsc.org

| Synthetic Method | Initiator/Technique | Resulting Conjugate | Key Characteristics | Reference |

| Direct Conjugation | - | HP-PCL | Low percent yield due to low reactivity of HPMA's secondary alcohol | acs.orgresearchgate.netnih.gov |

| ROP with Initiator | n-butanol (nBu), Isoamyl alcohol (ISAL) | nBu-PCL-HP, ISAL-PCL-HP | Higher yield of conjugates | acs.orgresearchgate.netnih.gov |

| RAFT and ROP | RAFT polymerization and "inversion" of macromonomer method | Amphiphilic block copolymers with oligo(ε-caprolactone) side chains | Well-defined architecture, biodegradable nanoparticles | rsc.orgrsc.org |

Advanced Characterization Techniques for Hpma Polymer Architecture

Spectroscopic Characterization

Spectroscopic methods are fundamental in confirming the synthesis and determining the chemical structure of HPMA polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of HPMA polymers and their conjugates. acs.org Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the successful incorporation of monomers and the presence of specific functional groups. researchgate.net

In ¹H NMR spectra of HPMA copolymers, characteristic chemical shifts are observed. For instance, in an HPMA-PCL conjugate, signals corresponding to the methyl group (CH₃) of HPMA appear around 1.60 ppm, the methylene (B1212753) group (CH₂) adjacent to the amine appears at approximately 3.39 ppm, and the amide proton (NH) shows a signal at 7.66 ppm. acs.orgnih.gov The protons of the vinyl group (=CH₂) in the HPMA monomer are typically observed at 5.28 ppm. acs.orgnih.gov Other studies report broad signals for the polymer backbone protons between 1.41–2.01 ppm and a broad signal for the methyl group (-CH₃) at 1.08 ppm. nih.gov

¹³C NMR spectroscopy further corroborates the structure. For the HPMA monomer, characteristic peaks are observed at approximately 17.6 ppm (-CH₃), 19.3 ppm (-CH₃), 46.2 ppm (-CH₂), 66.2 ppm (-CH), 120.9 ppm (-C=CH₂), 139.0 ppm (H₂C=C-), and 172.1 ppm (-C=O). rsc.org The detailed analysis of these spectra allows for the confirmation of successful polymerization and conjugation. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for HPMA and its Derivatives

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |

| ¹H | Methyl (CH₃) | ~1.08 - 1.86 | nih.govnih.gov |

| ¹H | Methylene (backbone) | ~1.41 - 2.01 | nih.gov |

| ¹H | Methylene (adjacent to amine) | ~3.10 - 3.60 | nih.govrsc.org |

| ¹H | Methine (CH-OH) | ~3.85 | rsc.org |

| ¹H | Vinyl (=CH₂) | ~5.28 - 5.77 | nih.govrsc.org |

| ¹H | Amide (NH) | ~7.19 - 8.22 | nih.govnih.gov |

| ¹³C | Methyl (-CH₃) | ~17.6 - 19.3 | rsc.org |

| ¹³C | Methylene (-CH₂) | ~46.2 | rsc.org |

| ¹³C | Methine (-CH) | ~66.2 | rsc.org |

| ¹³C | Vinyl Carbon (-C=CH₂) | ~120.9 | rsc.org |

| ¹³C | Vinyl Carbon (H₂C=C-) | ~139.0 | rsc.org |

| ¹³C | Carbonyl (-C=O) | ~172.1 | rsc.org |

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, thereby confirming the structure of HPMA polymers and their conjugates. researchgate.netresearchgate.net The FT-IR spectrum of an HPMA-containing conjugate will show characteristic absorption bands.

Key peaks for HPMA include N-H bending of the amide group, which appears as absorption peaks around 1648 cm⁻¹ and 1565 cm⁻¹. acs.org In conjugates, absorption peaks at 2946.79 and 2866.69 cm⁻¹ can be attributed to C-H stretching. nih.gov The absence of unexpected new peaks or significant shifts in the spectra can indicate the purity of the synthesized conjugate. acs.org The successful preparation of polymers can be identified through FT-IR spectra. researchgate.net This technique is widely used for quality control and assurance in polymer analysis. azom.com

Table 2: Characteristic FT-IR Absorption Bands for HPMA Conjugates

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3384-3000 | O-H Stretching | Hydroxyl | rsc.org |

| ~2947, 2867 | C-H Stretching | Methylene/Methyl | nih.gov |

| ~1648 | N-H Bending | Amide I | acs.org |

| ~1566 | N-H Bending | Amide II | acs.org |

| 809-1064 | C-H Bending | Methylene | acs.org |

UV-Vis spectroscopy is employed to investigate the photophysical properties of HPMA copolymers, particularly those containing chromophoric or fluorophoric groups. nih.gov For HPMA itself, studies have shown a sharp absorption peak at wavelengths below 300 nm. nih.govresearchgate.net When conjugated with other molecules, such as polycaprolactone (B3415563) (PCL), the resulting spectrum may show overlapping peaks. For example, a conjugate of HPMA and PCL (HP-PCL) exhibits a sharp peak that is overlapped by the HPMA signal, suggesting the presence of the HPMA copolymer in the conjugate. nih.gov In other conjugates, the presence of a carbonyl group can be identified by an absorption peak around 280 nm. nih.govresearchgate.net This technique is also used to determine the content of specific groups within the polymer, such as terminal trithiocarbonate (B1256668) (TT) groups in polymers synthesized via RAFT, which show an absorption maximum around 305 nm. nih.gov

Chromatographic Analysis

Chromatographic techniques are essential for separating and analyzing polymer mixtures based on their physical properties, such as size.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a critical technique for determining the molecular weight characteristics of HPMA polymers. youtube.com SEC separates molecules based on their hydrodynamic volume, with larger molecules eluting faster than smaller ones. youtube.comyoutube.com This method provides crucial data on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity (Ð or PDI), which is the ratio of Mₙ to Mₙ (Mₙ/Mₙ). nih.gov

For HPMA polymers synthesized via controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT), SEC analysis is used to confirm the controlled nature of the polymerization. nih.gov A linear increase of Mₙ with monomer conversion and low polydispersity values (Ð < 1.1) are indicative of a well-controlled process. nih.gov For example, one study reported the synthesis of an HPMA copolymer with an Mₙ of 11,200 and a Mₙ of 15,800, resulting in a polydispersity of 1.41. nih.gov The use of advanced systems like Ultra-High-Performance Size Exclusion Chromatography (UHP-SEC) can provide faster and higher-resolution separations compared to conventional SEC. youtube.com

Morphological and Structural Characterization

Beyond the molecular level, understanding the macroscopic structure and solid-state properties of HPMA polymers is crucial.

Techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are used for this purpose. SEM provides insights into the surface morphology and shape of the polymer conjugates. For instance, an n-butanol-polycaprolactone-HPMA (nBu-PCL-HP) conjugate was observed to have a hexagonal-like shape with a size of approximately 237.9 nm. acs.orgresearchgate.net

X-ray Diffraction (XRD) analysis is used to determine the crystalline or amorphous nature of the polymer. HPMA itself is described as a crystalline copolymer, showing sharp diffraction peaks at various 2θ angles, including 16.2°, 19.60°, and 21.10°. nih.gov The XRD pattern of a conjugate like nBu-PCL-HP can reveal that the crystalline nature of HPMA is retained even after conjugation, as indicated by the presence of sharp peaks in the final product. acs.orgnih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is a powerful imaging technique used to investigate the internal structure and morphology of materials at a high resolution. azooptics.com In TEM, a beam of electrons is transmitted through an ultrathin specimen; interactions between the electrons and the material form an image that reveals fine details about the sample's morphology, down to the atomic scale. azooptics.com This method is particularly valuable for visualizing the internal structure of polymeric nanoparticles and assemblies in three dimensions. azooptics.com

In the context of HPMA polymers, TEM has been employed to visualize the structure of self-assembled systems. For instance, studies on graft copolymers of HPMA with β-sheet peptides (poly(HPMA-g-CGGBeta11)) used TEM to reveal that the resulting fibrils form matrices with minimal lateral aggregation. nih.gov This was in stark contrast to the highly aggregated nature of the peptide fibrils alone, suggesting that the HPMA backbone sterically hindered the twisting and aggregation of the peptide assemblies. nih.gov

Interestingly, the HPMA monomer itself has been utilized as a water-soluble embedding resin for preparing biological samples for TEM analysis. emsdiasum.com This application leverages HPMA's properties to preserve the original reactivity of tissues to enzymes and stains, demonstrating its stability under electron bombardment and good sectioning characteristics. emsdiasum.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a versatile tool for characterizing the surface topography and morphology of materials. dtu.dkazom.com An SEM scans a sample's surface with a focused beam of electrons, and detectors collect the secondary electrons, backscattered electrons, and other signals emitted from the surface to create a detailed image. dtu.dkazom.com Unlike TEM, which provides information on the internal structure, SEM excels at revealing surface features. azooptics.com For polymeric materials, which are often poor electrical conductors, techniques like low-voltage imaging or applying a conductive coating are used to prevent charge accumulation and obtain high-quality images. azooptics.comdtu.dk

SEM analysis of hydrogels made from HPMA and 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEM) copolymers revealed a porous network structure with interconnected pores. researchgate.net This high porosity is a desirable feature for tissue engineering scaffolds as it facilitates rapid swelling and high water-absorption capacity. researchgate.net Further SEM imaging of these hydrogels seeded with NIH3T3 cells demonstrated the material's biocompatibility, showing that cells could attach and distribute homogenously across the matrix. researchgate.net

In another study, SEM was used to characterize conjugates of HPMA and polycaprolactone (PCL). The micrograph for a conjugate initiated with n-butanol (nBu-PCL-HP) showed a distinct hexagonal-like shape. acs.orgnih.gov

Dynamic Light Scattering (DLS) for Size and Zeta Potential

Dynamic Light Scattering, also known as Photon Correlation Spectroscopy, is a non-invasive technique used to determine the size distribution of small particles and polymers in suspension. youtube.comutdallas.edu The method works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light. youtube.com These fluctuations are caused by the random Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. youtube.com By analyzing the correlation of these fluctuations over time, the hydrodynamic diameter of the particles can be calculated. youtube.com DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. researchgate.net

Zeta potential is another critical parameter measured using a related light scattering technique, often within the same instrument. youtube.com It measures the magnitude of the electrostatic charge on the surface of a particle in a liquid, which is a key indicator of the stability of a colloidal dispersion. youtube.com Particles with a high magnitude zeta potential (either positive or negative) will repel each other, preventing aggregation and leading to a stable suspension. youtube.com

DLS has been widely applied to characterize HPMA copolymers. In one study, DLS was used to monitor the self-assembly of hybrid hydrogels formed from HPMA graft copolymers. nih.gov The results showed a critical increase in the average relaxation time with increasing concentration and incubation, confirming the formation of larger assemblies, a process mediated by the peptide grafts. nih.gov In contrast, control copolymers without the specific peptide sequences showed no such association. nih.gov

In research on HPMA-PCL conjugates, DLS was used to determine their size and PDI. The findings highlighted differences based on the synthetic approach. acs.org

Table 1: Size and Polydispersity Index of HPMA-PCL conjugates as determined by DLS. Data sourced from acs.org.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of materials. icdd.com It is particularly useful for determining the crystallinity of polymers. thermofisher.comintertek.com Polymers can exist in various forms, from highly crystalline, where polymer chains are ordered into regular lattices, to amorphous, where chains are randomly entangled. icdd.comthermofisher.com XRD patterns reflect this internal structure; crystalline materials produce sharp diffraction peaks at specific angles (related by Bragg's Law), while amorphous materials produce broad, diffuse halos. icdd.comintertek.com The degree of crystallinity significantly influences a polymer's physical properties, such as its rigidity, thermal stability, and solvent resistance. thermofisher.com

XRD analysis has been used to confirm the nature of HPMA-based materials. For instance, in the study of conjugates between HPMA and PCL, XRD analysis proved the crystalline nature of the nBu-PCL-HP conjugate. acs.orgnih.govnih.gov Similarly, semi-interpenetrating polymer network (semi-IPN) hydrogels composed of poly(vinyl alcohol) and poly(HPMA-co-methacrylic acid) were also characterized using XRD to assess their structural properties alongside other techniques. researchgate.net

Rheological Evaluation of HPMA Conjugates

Rheology is the study of the flow of matter, primarily in a liquid state but also as 'soft solids'. Rheological evaluation of polymers is crucial as it defines key characteristics that are important for processing and for understanding the material's behavior under stress. nih.gov Viscosity, the measure of a fluid's resistance to flow, is a fundamental rheological property. nih.gov Fluids can be categorized as Newtonian (viscosity is constant regardless of the applied shear rate) or non-Newtonian (viscosity changes with shear rate).

A detailed rheological evaluation was performed on three different HPMA-PCL conjugates (HP-PCL, nBu-PCL-HP, and ISAL-PCL-HP). nih.gov The study aimed to understand how applied forces affected the flow properties of these newly synthesized conjugates. nih.gov

The key finding was that all three conjugates exhibited non-Newtonian flow behavior. acs.orgnih.govnih.gov To better characterize this behavior, the data was fitted to established rheological models. The results showed that the flow properties of all three conjugates were best described by the Herschel-Bulkley and power-law models. acs.orgnih.govnih.gov This type of detailed rheological analysis is a critical step in designing new polymeric materials for specific applications. nih.gov

Table 2: Summary of rheological evaluation for HPMA-PCL conjugates. Data sourced from nih.gov.

Biomedical Applications of Hpma Co Polymers

Polymeric Drug Delivery Systems (DDS)

HPMA copolymers are extensively studied as macromolecular carriers for low-molecular-weight drugs, especially in cancer chemotherapy. wikipedia.orgnih.gov By conjugating a drug to the polymer backbone, the resulting macromolecular therapeutic agent exhibits improved pharmacokinetics, such as prolonged circulation time and enhanced stability. nih.govnih.gov This approach aims to increase the therapeutic efficacy of the drug while simultaneously limiting its side effects on healthy tissues. wikipedia.orgnih.gov

The design of effective HPMA-based drug carriers involves the careful consideration of several key components and structural parameters. These systems are typically composed of the HPMA polymer backbone, a therapeutic drug, and a linker or spacer that connects the drug to the polymer. nih.govmdpi.com

Polymer Backbone and Molecular Weight: The HPMA copolymer forms a hydrophilic, water-soluble backbone that is non-toxic and non-immunogenic. nih.gov The molecular weight (Mw) of the polymer is a critical design parameter. A sufficiently high molecular weight (typically above the renal filtration threshold of ~50 kDa) is necessary to prevent rapid clearance from the bloodstream, thereby prolonging circulation time. nih.govmdpi.com This extended circulation is fundamental for the carrier to accumulate in target tissues like solid tumors. nih.gov However, there is an upper limit, as extremely high molecular weights can hinder extravasation from blood vessels into the tumor tissue. For instance, a star-like HPMA-Doxorubicin conjugate with an Mw of 600,000 g/mol showed better tumor accumulation than a similar conjugate with an Mw of 1,000,000 g/mol . nih.gov Advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed to synthesize copolymers with well-controlled molecular weights and narrow distributions (low dispersity), which leads to more predictable and optimized in vivo behavior. mdpi.comnih.gov

Biodegradable Spacers: The linkage between the drug and the polymer carrier is crucial for its therapeutic action. The drug is typically attached via a biodegradable spacer designed to be stable in the bloodstream but cleavable at the target site. nih.gov This ensures the drug remains inactive and bound to the carrier during circulation, minimizing systemic toxicity, and is released in its active form only within the target cells or tissue. mdpi.com The design of these spacers can be tailored to respond to specific physiological triggers:

Enzymatically-cleavable linkers: Oligopeptide sequences, such as the tetrapeptide Gly-Phe-Leu-Gly (GFLG), are widely used. nih.gov These sequences are designed to be stable in blood but are readily cleaved by lysosomal enzymes, like cathepsin B, which are often overexpressed in cancer cells. nih.gov

pH-sensitive linkers: Hydrazone bonds are engineered to be stable at the physiological pH of blood (7.4) but hydrolyze and break in the acidic environment of endosomes and lysosomes (pH ~5-6) within cancer cells. nih.govresearchgate.netnih.gov This pH-triggered release is a common strategy for intracellular drug delivery. acs.org

A cornerstone of using HPMA copolymers in cancer therapy is the principle of passive targeting, achieved through the Enhanced Permeability and Retention (EPR) effect. wikipedia.orgresearchwithrutgers.comnih.gov Solid tumors often develop a unique and chaotic vasculature characterized by leaky or fenestrated blood vessels. mdpi.com These poorly formed vessels have gaps that allow macromolecules, like HPMA-drug conjugates with a high molecular weight, to pass from the bloodstream into the tumor tissue more easily than they can penetrate normal tissues. nih.govmdpi.com

Furthermore, tumor tissues typically have poor lymphatic drainage. mdpi.com This impaired drainage system prevents the macromolecules that have entered the tumor space from being efficiently cleared away. The combination of leaky vasculature (enhanced permeability) and poor lymphatic clearance (enhanced retention) leads to the gradual and preferential accumulation of the HPMA copolymer-drug conjugate within the solid tumor. nih.govmdpi.comnih.gov This passive accumulation increases the local concentration of the chemotherapeutic agent at the tumor site, thereby enhancing its antitumor efficacy while reducing exposure and damage to healthy organs. nih.govresearchwithrutgers.com The extent of accumulation is dependent on the conjugate's molecular weight, with higher weights generally leading to greater retention, up to a certain limit. nih.govmdpi.com

To further enhance the specificity and cellular uptake of HPMA-based drug delivery systems, active targeting strategies are employed. This approach involves attaching specific targeting ligands to the polymer backbone that can recognize and bind to receptors overexpressed on the surface of cancer cells. mdpi.com This bio-recognition event facilitates more efficient internalization of the drug conjugate into the target cells, improving therapeutic outcomes. nih.gov

Several types of targeting moieties have been explored:

Peptides: Short peptide sequences that bind to specific cell surface receptors are a popular choice. For example:

The Arg-Gly-Asp (RGD) tripeptide and its derivatives bind with high affinity to αvβ3 integrins, which are often overexpressed on tumor endothelial cells and various cancer cells. nih.gov Conjugating RGD to HPMA copolymers enhances tumor uptake and anti-tumor activity. nih.gov

The FQSIYPpIK (FQS) peptide, which also targets the αvβ3 integrin, has been used to facilitate targeted drug delivery. nih.govnih.gov

Antibodies and Antibody Fragments: The high specificity of antibodies for their antigens can be harnessed for targeted delivery, although this can sometimes be complex.

Carbohydrates: Lectin receptors on certain cells can be targeted using specific sugar molecules.

A hybrid strategy combining passive and active targeting can be particularly effective. For example, a system was designed using an HPMA copolymer that first accumulates in the tumor via the EPR effect. nih.gov The acidic tumor microenvironment then triggers a change in the polymer's charge, and a targeting peptide (FQS) facilitates enhanced, synergistic uptake into the cancer cells. nih.gov

A variety of chemotherapeutic agents have been successfully conjugated to HPMA copolymers, leading to nanomedicines with demonstrated efficacy in preclinical and clinical studies.

Doxorubicin (B1662922) (DOX) Conjugates: HPMA-Doxorubicin conjugates are among the most extensively studied. The first polymer-drug conjugate to enter clinical trials was PK1, an HPMA copolymer-doxorubicin conjugate linked via a GFLG spacer. wikipedia.org Studies have shown that HPMA-DOX conjugates can overcome multidrug resistance and exhibit superior antitumor activity compared to free doxorubicin in models of ovarian carcinoma and other cancers. nih.govresearchwithrutgers.com In one study, the HPMA-DOX conjugate reduced tumor size 18-fold in a resistant ovarian tumor model, whereas free DOX was ineffective. researchwithrutgers.com

Taxane Conjugates (Paclitaxel and Docetaxel): Paclitaxel (B517696) (PTX) and Docetaxel (B913) (DTX) are potent anticancer drugs, but their poor water solubility presents formulation challenges. Conjugation to HPMA copolymers not only improves solubility but also enhances therapeutic performance. researchgate.netnih.gov HPMA conjugates of PTX and DTX, often using pH-sensitive hydrazone linkers, have demonstrated high antitumor activity in murine models of mammary carcinoma and T-cell lymphoma. nih.govacs.org In some cases, treatment with these conjugates led to complete tumor regression and long-term tumor resistance in cured animals. researchgate.netacs.org An HPMA copolymer-docetaxel conjugate (P-DTX) has been shown to be effective at killing the bulk of tumor cells in prostate cancer models. nih.gov

Platinum Drug Conjugates: Platinum-based drugs like cisplatin (B142131) and its analogs are mainstays of cancer treatment. HPMA copolymers have been used to carry dichloro(1,2-diaminocyclohexane)platinum(II) (DACH-platinum), the active component of oxaliplatin. nih.govnih.gov These conjugates showed that after intravenous administration, the platinum concentration in B16F10 tumor tissue was approximately 60-fold higher than that achieved with free cisplatin at its maximum tolerated dose. nih.gov

Gemcitabine (B846) (GEM) Conjugates: HPMA-Gemcitabine conjugates have been synthesized using backbone-degradable multiblock copolymers. nih.govnih.gov In preclinical models of human ovarian cancer, these macromolecular conjugates were considerably more active than free gemcitabine. nih.gov

The table below summarizes the findings for several key HPMA-drug conjugates.

| Drug Conjugate | Linker Type | Cancer Model | Key Efficacy Findings | Reference(s) |

| HPMA-Doxorubicin (PK1) | GFLG (Enzymatic) | Various | First polymer-drug conjugate in clinical trials. Showed preferential tumor accumulation. | wikipedia.org |

| HPMA-Doxorubicin | GFLG (Enzymatic) | Doxorubicin-resistant Ovarian Carcinoma | 18-fold reduction in tumor size compared to ineffective free DOX. | researchwithrutgers.com |

| HPMA-Paclitaxel (PTX) | Hydrazone (pH-sensitive) | 4T1 Mammary Carcinoma | Showed better antitumor efficacy than the parent drug; achieved complete tumor regression. | nih.govacs.org |

| HPMA-Docetaxel (DTX) | Hydrazone (pH-sensitive) | EL4 T-cell Lymphoma | Demonstrated high activity, leading to complete tumor regression and durable tumor resistance. | nih.gov |

| HPMA-DACH Platinum | Various | L1210 Leukemia, B16F10 Melanoma | ~60-fold increase in platinum accumulation in tumor tissue compared to free cisplatin. | nih.gov |

| HPMA-Gemcitabine (mP-GEM) | Enzymatic | A2780 Ovarian Carcinoma | Considerably more active in reducing tumor growth compared to free gemcitabine. | nih.govnih.gov |

| HPMA-Cyclopamine (P-CYP) | GFLG (Enzymatic) | PC-3 Prostate Cancer | Preferentially kills and impairs the function of CD133+ cancer stem/progenitor cells. | nih.gov |

The complexity and heterogeneity of cancer often require combination therapies that target different cellular pathways or distinct cell populations within a tumor. nih.gov HPMA copolymer-based drug delivery systems provide a versatile platform for designing sophisticated combination chemotherapy regimens. nih.gov This can be achieved by co-administering two or more different HPMA-drug conjugates or by attaching multiple drugs to the same polymer backbone. nih.gov

The advantages of using polymer-bound drug combinations include the potential for synergistic therapeutic effects due to the long-circulating nature of the conjugates and their co-localization within the tumor tissue via the EPR effect. nih.gov

Notable research in this area includes:

Targeting Cancer Cells and Cancer Stem Cells (CSCs): A novel strategy for treating prostate cancer involved combining an HPMA conjugate of docetaxel (P-DTX), which is effective against the bulk of differentiated tumor cells, with an HPMA conjugate of cyclopamine (B1684311) (P-CYP). nih.gov Cyclopamine is an agent that preferentially targets cancer stem/progenitor cells, which are often resistant to standard chemotherapy and responsible for tumor regrowth. nih.gov In a xenograft mouse model, the combination of P-DTX and P-CYP showed the most effective and persistent tumor growth inhibition. nih.govnih.gov

Combining Gemcitabine and Platinum Drugs: Backbone-degradable HPMA conjugates of gemcitabine (mP-GEM) and DACH-platinum (mP-DACH Pt) were evaluated in combination against human ovarian carcinoma cells. nih.gov The study found that sequential exposure, with the gemcitabine conjugate administered first followed by the platinum conjugate, resulted in the greatest synergistic cytotoxic effect. The mP-GEM pretreatment enhanced the accumulation of platinum-DNA adducts, supporting the rationale for this specific sequencing. nih.gov

Dual-Drug Conjugates: Researchers have synthesized HPMA copolymers where two different drugs, such as the cytotoxic agent doxorubicin (DOX) and the anti-inflammatory drug dexamethasone (B1670325) (DEX), are attached to the same polymer chain via pH-sensitive linkers. nih.gov This approach aims to deliver a combination of therapeutic agents to the same location for a multi-pronged attack.

The versatility of HPMA copolymers extends beyond simple drug conjugates into a wide array of nanomedicine applications. These advanced systems leverage self-assembly and tailored chemical properties to create sophisticated nanostructures for therapy and diagnostics. mdpi.comscirp.org

Polymeric Micelles: Amphiphilic block copolymers of HPMA can be designed to self-assemble in aqueous solutions into core-shell micelles. mdpi.com These structures consist of a hydrophobic core, which can encapsulate poorly water-soluble drugs like cucurbitacin-D, and a hydrophilic HPMA shell that provides stability and "stealth" properties in circulation. mdpi.commdpi.com These micellar systems serve as effective nanocarriers that solubilize hydrophobic drugs and deliver them to tumors via the EPR effect. mdpi.com

Hydrogels for Tissue Engineering: HPMA-based hydrogels are three-dimensional, water-swollen polymer networks being developed as scaffolds for tissue engineering and regenerative medicine. nih.govrsc.org These hydrogels can be engineered to be biodegradable and to have specific mechanical properties and porosity suitable for cell growth and nutrient transport. nih.govresearchgate.net By modifying the hydrogels with bioactive peptides like RGDS, cell adhesion and proliferation can be significantly stimulated, making them promising candidates for soft tissue regeneration. nih.gov They are also being explored for applications in wound healing and as scaffolds for nerve guidance. researchgate.netnih.gov

Gene Delivery Systems: Cationic copolymers of HPMA have been developed for non-viral gene delivery. nih.govnih.gov In these systems, the HPMA backbone is copolymerized with cationic peptides like oligolysine. nih.govacs.org The resulting polymer can condense negatively charged DNA into nanoparticles called polyplexes. The hydrophilic HPMA component provides steric stabilization, preventing the polyplexes from aggregating in salt-containing biological fluids. nih.govacs.org Studies have identified specific HPMA-oligolysine copolymers that achieve transfection efficiencies comparable to standard agents like poly(ethylenimine) (PEI) but with lower cytotoxicity. nih.govnih.gov

Nanogels: Covalently crosslinked HPMA-based nanoparticles, or nanogels, are being investigated as drug delivery vehicles. These nanogels can be synthesized to be biodegradable, for instance by using crosslinkers that are cleaved by glutathione, which is found at high concentrations inside cells. mdpi.com Their small, tunable size (e.g., below 50 nm) is optimal for efficient passive tumor targeting and cellular uptake. mdpi.com

Gene Delivery Systems with HPMA

HPMA copolymers serve as a versatile platform for the development of non-viral gene delivery systems. nih.gov These systems are designed to form stable complexes with DNA, protecting it from nuclease degradation and facilitating its entry into target cells. nih.govacs.org The hydrophilic nature of the HPMA backbone contributes to the steric stabilization of these polymer-DNA complexes, known as polyplexes, which is crucial for their stability in physiological conditions. acs.orgnih.gov

The design of HPMA-based gene carriers often involves the incorporation of cationic components to enable electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA. nih.gov Researchers have synthesized block and graft copolymers of HPMA with cationic monomers like 2-(trimethylammonio)ethyl methacrylate (B99206) (TMAEM) or by incorporating cationic oligolysine peptides. nih.govnih.gov

These HPMA-based systems have demonstrated the ability to condense DNA effectively and have shown transfection efficiencies comparable to the widely used standard, poly(ethylenimine) (PEI), while exhibiting lower cytotoxicity. nih.govnih.gov The presence of the poly(HPMA) component in the copolymers does not significantly hinder the complex formation with DNA but plays a crucial role in determining the molecular parameters and stability of the resulting complexes. nih.gov The structure of these complexes can vary from soft balls to more coil-like structures as the poly(HPMA) content increases. nih.gov

Table 1: HPMA-Oligolysine Copolymers for Gene Delivery

| Copolymer ID | Oligolysine Length | Polymer Molecular Weight (DP) | Transfection Efficiency (vs. PEI) | Salt Stability |

|---|---|---|---|---|

| pHK05DP150 | K5 | 150 | Similar | High |

| pHK05DP190 | K5 | 190 | Higher | High |

| pHK10DP150 | K10 | 150 | Similar | High |

| pHK10DP190 | K10 | 190 | Similar | High |

| pHK15 Series | K15 | Various | Ineffective | Variable |

Data derived from studies on HeLa and NIH/3T3 cells. DP refers to the degree of polymerization. nih.govnih.gov

Theranostic Applications of HPMA (Co)polymers

The versatility of HPMA copolymers allows for the integration of both therapeutic and diagnostic agents onto a single polymer backbone, creating "theranostic" systems. nih.gov These multifunctional platforms enable simultaneous diagnosis, therapy, and monitoring of treatment response. nih.govnih.gov The ability to attach imaging agents, targeting moieties, and therapeutic drugs makes HPMA copolymers a promising vehicle for personalized medicine. nih.gov

HPMA copolymers have been successfully labeled with various imaging probes for non-invasive visualization in preclinical and clinical settings. nih.gov Different imaging technologies have been employed to study the pharmacokinetics, biodistribution, and tumor-targeting efficiency of these conjugates. nih.govnih.gov

Fluorescence Imaging: This technique has been instrumental in studying the intracellular trafficking of HPMA copolymers, including processes like cell binding and subcellular localization. nih.gov

Magnetic Resonance Imaging (MRI): By chelating paramagnetic ions like Gadolinium (Gd) to the HPMA backbone, these copolymers can function as effective MRI contrast agents. nih.govnih.gov Studies have demonstrated that HPMA copolymer-Gd conjugates exhibit higher relaxivity compared to conventional small-molecule contrast agents. nih.gov Furthermore, targeted HPMA-RGDfK-Gd conjugates have been used for noninvasive imaging of αvβ3 integrins in tumors, allowing for the monitoring of the localization of these delivery systems in solid tumors. nih.gov

Nuclear Medicine (PET and SPECT): Radiolabeling of HPMA copolymers with isotopes such as Zirconium-89 (⁸⁹Zr) or Lutetium-177 (¹⁷⁷Lu) allows for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. nih.govsnmjournals.org Research has shown that the molecular weight and dispersity of HPMA copolymers significantly influence their biodistribution, with higher molecular weight and lower dispersity leading to prolonged blood circulation and enhanced tumor uptake. nih.gov This dual-modality approach, combining PET and optical imaging, offers synergistic advantages for cancer diagnostics. nih.gov

While the provided search results focus more on photodynamic therapy (PDT), the principles can be extended to radiodynamic therapy (RDT). In PDT, a photosensitizer is delivered to the tumor via an HPMA conjugate. Upon activation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), leading to localized cell death. nih.govnih.gov

HPMA conjugates have been designed to carry photosensitizers like pyropheophorbide-a (PyF). nih.gov To enhance tumor specificity, these photosensitizers can be attached to the polymer via pH-sensitive linkers, such as hydrazone bonds. nih.govnih.gov These bonds are relatively stable at the physiological pH of blood (pH ~7.4) but are cleaved in the more acidic microenvironment of tumors (pH ≈ 6.0) or within the lysosomes of cancer cells (pH ~5.0). nih.govnih.gov This targeted release and activation of the therapeutic agent minimizes damage to healthy tissues. nih.gov

Biomaterials Development and Tissue Engineering

HPMA-based polymers are extensively used in the creation of biomaterials for tissue engineering and regenerative medicine due to their biocompatibility and tunable properties. nih.govmdpi.com They can be fabricated into various three-dimensional structures that mimic the natural extracellular matrix (ECM), providing a supportive environment for cell growth and tissue formation. nih.govnih.gov

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb large amounts of water while maintaining their structural integrity. nih.gov HPMA-based hydrogels were first synthesized in the early 1970s and have since been developed for various biomedical applications. nih.gov These hydrogels can be designed to be biodegradable by incorporating hydrolytically degradable crosslinkers, allowing them to be gradually replaced by new tissue. researchgate.net Their mechanical properties can be tailored to match those of specific tissues, which is crucial as cellular behavior is influenced by the stiffness of its environment. nih.govresearchgate.net

Cryogels are a special class of macroporous hydrogels formed by cryogelation, a process involving the freezing of a polymer or monomer solution followed by polymerization. nih.govrsc.org This technique creates a unique interconnected porous structure that facilitates efficient transport of nutrients and cellular infiltration. nih.govrsc.org HPMA-based cryogels have been developed as scaffolds for stem cell applications. nih.govresearchgate.netresearchgate.net These macroporous structures have been shown to be non-toxic and support cell attachment, spreading, and proliferation. nih.govresearchgate.net

Table 2: Properties of HPMA-based Hydrogels and Cryogels

| Feature | HPMA Hydrogels | HPMA Cryogels |

|---|---|---|

| Formation | Polymerization in solution | Polymerization in a frozen state |

| Porosity | Microporous | Macroporous, interconnected |

| Key Advantage | Tunable mechanical properties, high water content | High surface area, enhanced cell infiltration and diffusion |

| Application | Drug delivery, soft tissue scaffolds | Stem cell culture, tissue regeneration scaffolds |

This table provides a general comparison based on typical characteristics. researchgate.netresearchgate.net

HPMA-based hydrogels and cryogels serve as excellent scaffolds for guiding the regeneration of various tissues. nih.govmdpi.comyoutube.com A key strategy in designing these scaffolds is to incorporate bioactive signals that promote specific cellular responses. researchgate.net For example, HPMA hydrogels have been modified with the peptide sequence Arginine-Glycine-Aspartate (RGD). nih.gov The RGD sequence is found in ECM proteins and provides adhesion sites for cells by binding to integrin receptors on the cell surface. researchgate.net

In a study on chronic spinal cord injury, HPMA-RGD hydrogels seeded with mesenchymal stem cells (MSCs) were implanted into the lesion site. nih.gov This combined therapy was shown to prevent tissue atrophy and support the infiltration of axons, Schwann cells, blood vessels, and astrocytes into the hydrogel scaffold. nih.gov The presence of the RGD peptide in HPMA cryogels has also been shown to enhance the attachment, spreading, and proliferation of human adipose-derived stem cells, making them promising candidates for various stem cell-based therapies. researchgate.net These findings underscore the potential of functionally modified HPMA scaffolds to create a permissive environment for tissue repair and regeneration. researchgate.netnih.gov

Biomimetic Modification of HPMA Hydrogels (e.g., RGD peptide incorporation)

The inherent bio-inertness of N-(2-Hydroxypropyl)methacrylamide (HPMA) hydrogels, while beneficial for minimizing non-specific protein adsorption and cell adhesion in certain applications, can be a limitation in the context of tissue engineering where active promotion of cell interaction is desired. To address this, researchers have focused on the biomimetic modification of HPMA hydrogels, primarily through the incorporation of biologically active motifs like the Arg-Gly-Asp (RGD) peptide sequence. The RGD sequence is a well-known cell adhesion motif found in many extracellular matrix (ECM) proteins, and it is recognized by integrin receptors on the surface of various cell types. Its incorporation into HPMA hydrogels aims to transform the material from a passive scaffold into an active substrate that can specifically guide cell behavior.

The chemical incorporation of RGD peptides into the HPMA hydrogel network is a critical step. One common strategy involves chemically linking the RGD peptide sequence to the hydrogel backbone. This is often achieved via a spacer, such as a glycylglycine (B550881) (GG) spacer, to ensure the peptide is accessible to cell surface receptors. For instance, macroporous cryogels based on HPMA have been enhanced by copolymerization with a methacryloyl-GGGRGDS-OH peptide, effectively integrating these biomimetic adhesion sites into the scaffold's structure. This method ensures that the RGD motif is covalently and stably bound within the hydrogel matrix.

The concentration of the incorporated RGD peptide is a crucial parameter that can be tailored to elicit specific cellular responses. Studies have demonstrated that the density of RGD ligands on the hydrogel surface directly influences the extent of cell adhesion and subsequent cellular functions. For example, in studies with polyethylene (B3416737) glycol (PEG) hydrogels, a material with similar bio-inert properties to HPMA, increasing the concentration of covalently incorporated RGD led to a significant, dose-dependent increase in the expression of bone-related markers by marrow stromal cells. This highlights the importance of controlling the degree of biomimetic modification to optimize the scaffold's performance for a particular tissue engineering application.

The versatility of HPMA copolymers also allows for the development of more complex biomimetic systems. For instance, RGD can be conjugated with HPMA copolymers to not only promote cell adhesion but also to serve as a targeting moiety for drug delivery systems, guiding the construct to specific cell types that overexpress RGD-binding integrins. This dual functionality underscores the potential of biomimetically modified HPMA hydrogels as sophisticated platforms for regenerative medicine.

Cell Adhesion and Proliferation Studies on HPMA-Based Scaffolds

The successful biomimetic modification of HPMA hydrogels with RGD peptides has been validated through numerous in vitro studies investigating cell adhesion and proliferation. These studies consistently demonstrate that the incorporation of RGD significantly enhances the attachment and growth of various cell types on HPMA-based scaffolds compared to their unmodified counterparts.

Unmodified HPMA hydrogels typically exhibit minimal cellular infiltration and axonal growth when implanted in biological environments like the brain. However, when modified with RGD peptides, these same hydrogels show markedly increased adhesion properties with host neural tissue, become vascularized, and are infiltrated by host cells, primarily astrocytes and macrophages. This indicates that the RGD modification effectively transforms the HPMA hydrogel from a non-adhesive to a cell-adhesive material.

In vitro studies with model cell lines, such as rat mesenchymal stem cells (rMSCs), have provided more quantitative insights. While a laminin (B1169045) coating can support the adhesion of rMSCs to the surface

Biological Interactions and Pharmacological Considerations of Hpma Co Polymers

Biocompatibility and Immunogenicity

HPMA copolymers are widely recognized for their excellent biocompatibility and low immunogenicity. mdpi.comnih.gov These properties are foundational to their use as drug delivery vehicles, as they minimize adverse reactions and allow for repeated administration. Research has shown that HPMA homopolymers are not recognized as foreign macromolecules by the immune system, and consequently, no detectable antibodies are formed against them. mdpi.com This is a significant advantage over some other polymers, such as PEG, which can in some instances trigger the production of anti-polymer antibodies. mdpi.com

The inherent hydrophilicity of HPMA copolymers contributes to their biocompatibility by reducing non-specific interactions with proteins and cells, which can otherwise lead to opsonization and rapid clearance by the mononuclear phagocyte system. mdpi.com Furthermore, the covalent attachment of drugs like doxorubicin (B1662922) to HPMA copolymers has been shown to considerably decrease the drug's toxicity to hematopoietic precursors in bone marrow. nih.gov Studies have demonstrated that even when functionalized with drugs and targeting moieties, HPMA copolymers generally maintain a favorable biocompatibility profile. mdpi.comnih.govmdpi.com

Biodegradation Pathways and Mechanisms

The biodegradability of HPMA copolymers is a crucial feature that can be intentionally designed into the polymer structure to ensure its eventual elimination from the body, particularly for high molecular weight constructs that exceed the renal filtration threshold. nih.gov The polymer backbone itself is generally considered non-biodegradable. Therefore, biodegradability is conferred by incorporating cleavable linkers within the polymer chain or as side-chains.

These degradable linkages are often designed to be susceptible to specific biological triggers found in the target microenvironment, such as the low pH of endosomes or the presence of specific enzymes in lysosomes. nih.gov A common strategy involves the use of oligopeptide sequences that are substrates for lysosomal enzymes like cathepsin B. nih.govnih.gov For instance, the tetrapeptide sequence Gly-Phe-Leu-Gly (GFLG) is stable in the bloodstream but is readily cleaved within the lysosomal compartment, leading to the release of the conjugated drug. nih.govnih.gov

In addition to enzymatic degradation, pH-sensitive linkers, such as hydrazone bonds, have been employed. mdpi.comnih.gov These linkers are relatively stable at the physiological pH of blood (pH 7.4) but hydrolyze in the more acidic environment of tumors or intracellular compartments like endosomes and lysosomes (pH ~5-6), triggering drug release. nih.gov More advanced, second-generation HPMA conjugates feature multiblock copolymers with degradable segments alternating with synthetic ones, allowing the entire polymer backbone to be broken down into smaller, renally clearable fragments after drug release. nih.gov

Pharmacokinetics and Biodistribution

The journey of HPMA copolymers through the body—their pharmacokinetics and biodistribution—is a complex process governed by their physicochemical properties. nih.govnih.gov Understanding these dynamics is essential for designing effective drug delivery systems that can reach their target site in sufficient concentrations while minimizing off-target accumulation.

A key advantage of using HPMA copolymers as drug carriers is their ability to prolong the circulation time of conjugated therapeutics. mdpi.comnih.gov This extended presence in the bloodstream increases the probability of the drug reaching its target, particularly in the case of passive targeting to solid tumors through the enhanced permeability and retention (EPR) effect. mdpi.comnih.gov The blood circulation half-life of HPMA copolymers is strongly dependent on their molecular weight. nih.gov

Generally, as the molecular weight of the copolymer increases, so does its blood circulation time due to a reduction in renal clearance. nih.govacs.org A molecular weight threshold of approximately 45-50 kDa has been identified, above which glomerular filtration is significantly limited. nih.govnih.gov Copolymers below this threshold are more rapidly cleared from the bloodstream via the kidneys.

Table 1: Effect of HPMA Copolymer Molecular Weight on Blood Circulation Half-Life

| Molecular Weight (kDa) | Circulation Half-Life (hours) |

|---|---|

| 15 | < 0.33 |

| 36 | 2.8 |

| 54 | 6.4 |

Data derived from studies on p(HPMA-co-AzMA) in mice. nih.govresearchgate.net

The distribution of HPMA copolymers to various organs is also heavily influenced by their molecular weight and other physicochemical characteristics. nih.govnih.gov Following intravenous administration, copolymers with a molecular weight above the renal threshold tend to accumulate in organs of the reticuloendothelial system (RES), such as the spleen and liver, albeit this accumulation can be modulated by the polymer's properties. mdpi.comnih.gov

In the context of cancer therapy, the prolonged circulation of high molecular weight HPMA copolymers facilitates their passive accumulation in solid tumors via the EPR effect. nih.govpda.orgnih.gov This phenomenon is a cornerstone of using these copolymers for targeted cancer drug delivery. Studies have also shown that HPMA copolymers can accumulate in sites of inflammation, making them promising for the treatment of conditions like rheumatoid arthritis. nih.govnih.gov The clearance of these copolymers from the body is primarily through renal excretion for lower molecular weight species and hepatobiliary clearance for larger ones, especially after degradation into smaller fragments. nih.govnih.gov

The molecular weight of HPMA copolymers is a predominant factor governing their pharmacokinetic profile. nih.govnih.gov An increase in molecular weight leads to reduced elimination, lower clearance, a longer half-life, and consequently, higher systemic exposure. nih.govacs.org This size-dependent behavior directly impacts the biodistribution, with higher molecular weight copolymers showing increased accumulation in tumors and inflammatory tissues. nih.govnih.govpda.org

The dispersity, or the breadth of the molecular weight distribution (polydispersity index, PDI), can also play a role. While traditional free radical polymerization results in a wide molecular weight distribution (PDI > 1.5), modern controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) allow for the synthesis of copolymers with a narrow molecular weight distribution (PDI < 1.2). mdpi.com This precise control over molecular weight and dispersity is crucial for achieving predictable and reproducible pharmacokinetic behavior, which is a critical aspect of drug development. mdpi.comnih.gov

Table 2: Influence of Molecular Weight on HPMA Copolymer Pharmacokinetic Parameters

| Molecular Weight ( g/mol ) | Effect on Blood Circulation | Effect on Organ Accumulation |

|---|---|---|

| < 45,000 | Rapid renal clearance, short half-life | Lower accumulation in tumors and RES |

| > 45,000 | Prolonged circulation, longer half-life | Increased accumulation in tumors (EPR effect) and RES |

General trends compiled from multiple sources. nih.govnih.govpda.orgnih.gov

Cellular Uptake Mechanisms and Intracellular Trafficking

For HPMA copolymer-drug conjugates to exert their therapeutic effect, they often need to be internalized by target cells. The primary mechanism for the cellular uptake of HPMA copolymers is endocytosis. nih.govnih.gov The specific endocytic pathway employed can be influenced by the copolymer's physicochemical properties, such as charge, size, and hydrophobicity. nih.gov

Positively charged copolymers tend to be taken up more rapidly and efficiently through non-specific adsorptive endocytosis, engaging pathways like clathrin-mediated endocytosis and macropinocytosis. nih.gov In contrast, neutral and negatively charged copolymers are typically internalized more slowly via fluid-phase endocytosis. nih.gov The incorporation of hydrophobic moieties can also influence the uptake mechanism, potentially favoring cholesterol-dependent pathways. nih.gov